molecular formula C11H7Cl2NO2 B11859036 Methyl 4,7-dichloroquinoline-3-carboxylate

Methyl 4,7-dichloroquinoline-3-carboxylate

Cat. No.: B11859036
M. Wt: 256.08 g/mol
InChI Key: OVHBOOIXIAJYAD-UHFFFAOYSA-N
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Description

Methyl 4,7-dichloroquinoline-3-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in the pharmaceutical industry. This compound is characterized by the presence of two chlorine atoms at positions 4 and 7 of the quinoline ring and a methyl ester group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,7-dichloroquinoline-3-carboxylate typically involves the reaction of 4,7-dichloroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7-dichloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Oxidation: Carboxylic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,7-dichloroquinoline-3-carboxylate
  • Methyl 4,6,8-trichloroquinoline-3-carboxylate
  • 4,7-Dichloroquinoline

Uniqueness

Methyl 4,7-dichloroquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

methyl 4,7-dichloroquinoline-3-carboxylate

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)8-5-14-9-4-6(12)2-3-7(9)10(8)13/h2-5H,1H3

InChI Key

OVHBOOIXIAJYAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Cl

Origin of Product

United States

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